3-Cyano-4-methylbenzenesulfonamide
Overview
Description
3-Cyano-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol. This compound is notable for its applications in various scientific experiments and industrial processes.
Mechanism of Action
Target of Action
3-Cyano-4-methylbenzenesulfonamide is a compound that has been used in various chemical reactions
Mode of Action
It is known that sulfonamides, a group of compounds to which this compound belongs, often act as inhibitors of enzymes . They can bind to the active site of an enzyme, preventing the enzyme from catalyzing its usual reaction .
Biochemical Pathways
It is known that sulfonamides can interfere with the synthesis of folic acid in bacteria, inhibiting their growth
Result of Action
It is known that sulfonamides can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Cyano-4-methylbenzenesulfonamide are not fully understood due to the limited information available. It is known that sulfonamides, a group of compounds to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies on this compound. It is known that sulfonamides can have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. It is known that sulfonamides can interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It is known that sulfonamides can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well understood. It is known that the localization of mRNAs, which can be influenced by various factors, plays a crucial role in the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-methylbenzenesulfonamide can be achieved through various methods. One approach involves the ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature. This method is advantageous due to its clean conditions, high purity and yield, and easy workup procedure with minimal waste generation . Another method involves the use of p-toluene sulfonyl chloride in butanol, followed by recrystallization from hot benzene .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of nanocomposites, such as Ag/feldspar, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-methylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in cyanomethylation reactions with imines and α,β-alkenes using copper catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile derivatives, copper catalysts, and halides such as CuI, CuBr, and HOAc. These reactions are typically conducted under nitrogen atmosphere at elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound include arylacrylonitriles and β,γ-unsaturated nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Cyano-4-methylbenzenesulfonamide include other sulfonamides and cyanamides, such as N-(4-chlorophenyl)-N-cyano-4-methylbenzenesulfonamide .
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of a cyano group and a sulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-cyano-4-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQLQTXQLKIGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358581 | |
Record name | 3-cyano-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353468-48-1 | |
Record name | 3-cyano-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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